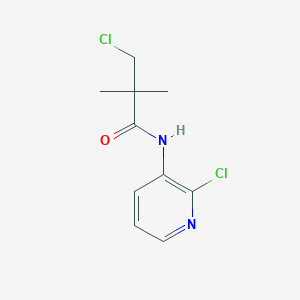
3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorinated pyridine ring and a dimethylpropanamide moiety
Aplicaciones Científicas De Investigación
3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloropyridine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of corresponding amines.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide is unique due to its specific combination of a chlorinated pyridine ring and a dimethylpropanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-10(2,6-11)9(15)14-7-4-3-5-13-8(7)12/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRFYWRMGIMLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![n-(1-Cyanocyclohexyl)-n-methyl-2-{5-[(2-methylphenyl)methyl]-2h-1,2,3,4-tetrazol-2-yl}acetamide](/img/structure/B2689369.png)
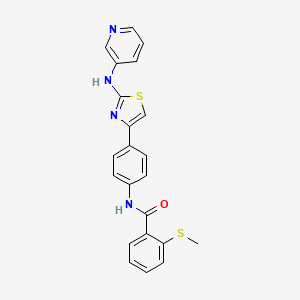
![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)

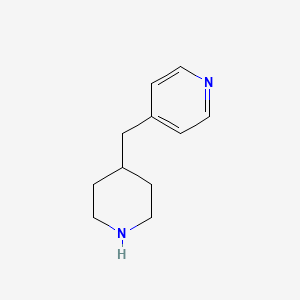
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)
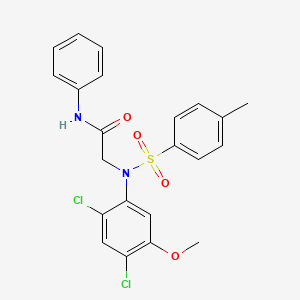
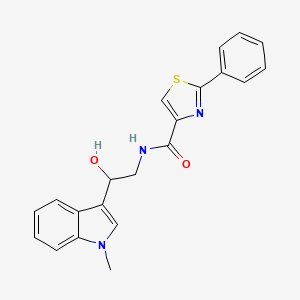

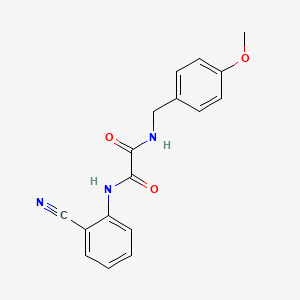
![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2689385.png)
![2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2689387.png)
![N-(3-METHOXYPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2689388.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2689390.png)
